molecular formula C19H22N4O2 B2857627 (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209160-23-5

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2857627
CAS RN: 1209160-23-5
M. Wt: 338.411
InChI Key: ARFCQMFFKKJQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . Another method involves a cyclisation reaction between indole-3-carboxylic acid hydrazide and substituted isothiocyanates, followed by oxidative cyclodesulfurization .

Scientific Research Applications

Antimicrobial Activity

A novel series of compounds including derivatives of (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide demonstrated significant antibacterial and antifungal activities. These compounds were synthesized from (1H-indol-3-yl)-methanol as raw material, indicating the potential for developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Bioactive Heterocycle Synthesis

Research into the synthesis, structural exploration, and analysis of novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted to evaluate their antiproliferative activity. Characterization involved various spectroscopic methods and X-ray diffraction studies, highlighting the compound's potential in medical applications (Prasad et al., 2018).

Environmental Analysis

The analysis of new psychoactive substances (NPSs) in wastewater samples through methodologies based on solid phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) includes derivatives similar to the query compound. This research aids in tracking the use of NPSs in communities and evaluating their environmental impact (Borova et al., 2015).

Molecular Interaction Studies

Studies on the molecular interaction of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors have been conducted to understand binding mechanisms and develop pharmacophore models for CB1 receptor ligands, which is relevant to the understanding of molecular interactions involving similar compounds (Shim et al., 2002).

Synthesis Techniques

Research on synthesis techniques and antimicrobial activity of pyridine derivatives involving processes like esterification, treatment with hydrazine hydrate, and condensation, shows the versatility of indole and pyridine-based compounds in creating bioactive molecules with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Future Directions

Indole derivatives have been extensively explored for their potential as therapeutic agents. For example, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis . This suggests that there is potential for further development and exploration of “(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” and similar compounds in the future.

properties

IUPAC Name

1H-indol-2-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)19(24)16-11-14-5-3-4-6-15(14)20-16/h3-6,11-13,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCQMFFKKJQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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